2,3-Dibromoheptane
Description
2,3-Dibromoheptane (C₇H₁₄Br₂) is a vicinal dibromoalkane characterized by bromine atoms on adjacent carbon atoms (C2 and C3) of a seven-carbon chain. This structural arrangement imparts distinct physicochemical properties, including a dipole moment of 5.1 D and a density of 2.15 g/cm³ at 25°C, as reported in experimental datasets . The compound’s reactivity is influenced by steric hindrance and electronic effects due to the proximity of bromine atoms, making it a candidate for elimination reactions (e.g., dehydrohalogenation) or nucleophilic substitutions in synthetic chemistry. However, its thermochemical data, such as heat of formation, remain less studied compared to other dibromoheptanes like 1,2-dibromoheptane .
Properties
CAS No. |
21266-88-6 |
|---|---|
Molecular Formula |
C7H14Br2 |
Molecular Weight |
257.99 g/mol |
IUPAC Name |
2,3-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-3-4-5-7(9)6(2)8/h6-7H,3-5H2,1-2H3 |
InChI Key |
JEFHWRMJALOCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromoheptane can be synthesized through the bromination of heptene. The reaction typically involves the addition of bromine (Br2) to the double bond of heptene in the presence of a solvent like dichloromethane. The reaction conditions are usually mild, and the process is relatively straightforward .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromoheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Elimination Reactions: Heating this compound with a strong base can lead to the formation of alkenes through the elimination of hydrogen bromide (HBr).
Reduction Reactions: The compound can be reduced to heptane by using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Reduction: Zinc in acetic acid or catalytic hydrogenation can be used.
Major Products
Substitution: Products include alcohols, ethers, or other substituted heptanes.
Elimination: The major product is heptene.
Reduction: The major product is heptane.
Scientific Research Applications
2,3-Dibromoheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules.
Medicine: Research into its potential use in drug development is ongoing.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromoheptane in chemical reactions involves the cleavage of the carbon-bromine bonds. In substitution reactions, nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new bonds. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of HBr .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The position of bromine atoms in dibromoheptane isomers significantly alters their properties. Key comparisons include:
- Dipole Moments : Vicinal isomers (2,3- and 3,4-dibromoheptane) exhibit higher dipole moments due to stronger electron-withdrawing effects from adjacent bromine atoms. The 2,3-isomer’s dipole (5.1 D) surpasses even 1,2-dibromoheptane (3.8 D), highlighting the role of Br proximity .
- Density : Vicinal isomers (2,3- and 3,4-) share identical densities (2.15 g/cm³), likely due to similar molecular packing, whereas the terminal 1,2-isomer has a lower density (1.78 g/cm³) .
Broader Context with Other Dibromoalkanes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
